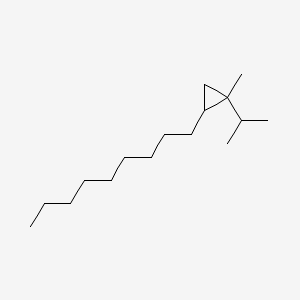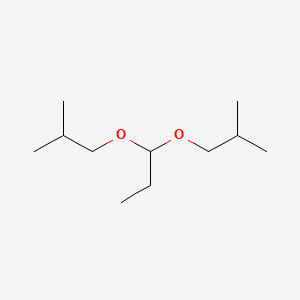
1,1-Bis(2-methylpropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal diisobutyl acetal: is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two alkoxy groups attached to the same carbon atom. Propanal diisobutyl acetal is used in various chemical processes and has applications in different industries due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propanal diisobutyl acetal is typically synthesized through the reaction of propanal with diisobutyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of diisobutyl alcohol to form the acetal. The reaction conditions often involve the use of a dehydrating agent to remove water and drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In industrial settings, the production of propanal diisobutyl acetal may involve continuous processes with optimized reaction conditions to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated and stirred, and the water formed during the reaction is continuously removed to shift the equilibrium towards the acetal product .
Analyse Des Réactions Chimiques
Types of Reactions: Propanal diisobutyl acetal can undergo various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid, propanal diisobutyl acetal can be hydrolyzed back to propanal and diisobutyl alcohol.
Oxidation: The acetal can be oxidized under specific conditions to form corresponding oxidation products.
Substitution: It can participate in nucleophilic substitution reactions where one of the alkoxy groups is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Propanal and diisobutyl alcohol.
Oxidation: Corresponding oxidation products depending on the oxidizing agent used.
Substitution: Substituted acetals with different alkoxy groups.
Applications De Recherche Scientifique
Propanal diisobutyl acetal has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of propanal diisobutyl acetal involves its ability to form stable acetal linkages, which protect carbonyl groups from nucleophilic attack. This stability is due to the formation of a geminal-diether structure, which is resistant to basic and neutral conditions but can be hydrolyzed under acidic conditions . The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- Propanal dimethyl acetal
- Propanal diethyl acetal
- Butanal diisobutyl acetal
Comparison: Propanal diisobutyl acetal is unique due to the presence of the bulky diisobutyl groups, which provide steric hindrance and influence its reactivity and stability. Compared to propanal dimethyl acetal and propanal diethyl acetal, propanal diisobutyl acetal has higher steric hindrance, making it less reactive in certain nucleophilic substitution reactions . This property can be advantageous in specific synthetic applications where selective protection of carbonyl groups is required.
Propriétés
Numéro CAS |
13002-11-4 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
2-methyl-1-[1-(2-methylpropoxy)propoxy]propane |
InChI |
InChI=1S/C11H24O2/c1-6-11(12-7-9(2)3)13-8-10(4)5/h9-11H,6-8H2,1-5H3 |
Clé InChI |
USYFLBOYMYXIBN-UHFFFAOYSA-N |
SMILES canonique |
CCC(OCC(C)C)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium iodide](/img/structure/B13819259.png)
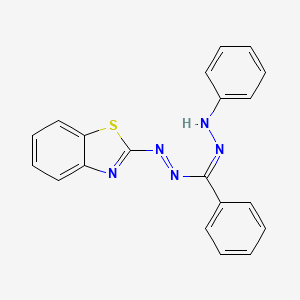
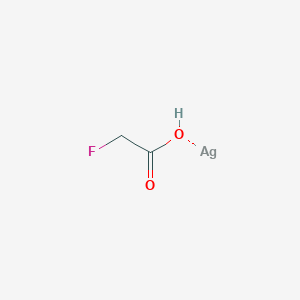
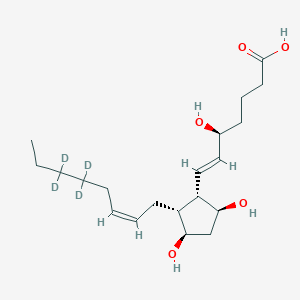
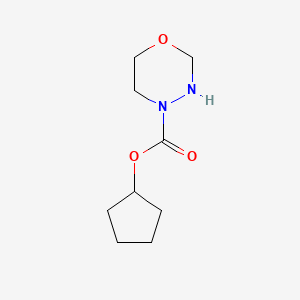
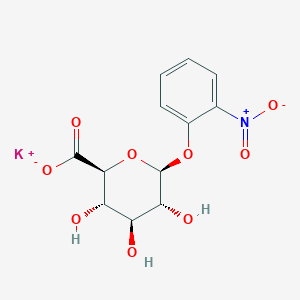
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
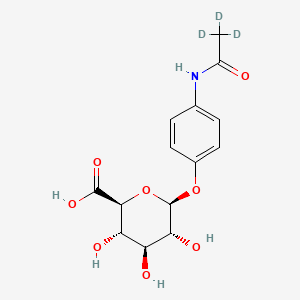

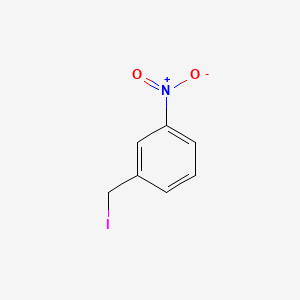
![5-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B13819317.png)
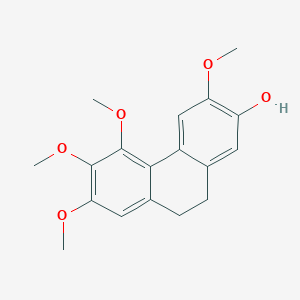
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)
